1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- is a synthetic compound belonging to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and presence in various natural products. This particular compound features a unique substitution pattern, which includes a cyclopentylthio group at the 4-position and a methyl group at the 1-position of the indole ring.
Vorbereitungsmethoden
The synthesis of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The cyclopentylthio group may enhance the compound’s binding affinity and selectivity towards certain targets . Detailed studies on the compound’s mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- can be compared with other indole derivatives, such as:
1H-Indol-6-amine, 4-(methylthio)-1-methyl-: This compound has a methylthio group instead of a cyclopentylthio group, which may result in different biological activities and properties.
1H-Indol-6-amine, 4-(ethylthio)-1-methyl-: The presence of an ethylthio group can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1334499-09-0 |
---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
4-cyclopentylsulfanyl-1-methylindol-6-amine |
InChI |
InChI=1S/C14H18N2S/c1-16-7-6-12-13(16)8-10(15)9-14(12)17-11-4-2-3-5-11/h6-9,11H,2-5,15H2,1H3 |
InChI-Schlüssel |
CPRUKFVEVIVWTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(C=C2SC3CCCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.